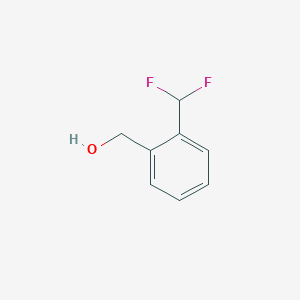![molecular formula C10H7F2NOS B1428815 [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol CAS No. 1342657-77-5](/img/structure/B1428815.png)
[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol
Overview
Description
[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol: is a chemical compound with the molecular formula C10H7F2NOS and a molecular weight of 227.23 g/mol This compound features a thiazole ring substituted with a difluorophenyl group and a methanol group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their diverse biological activities . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
The thiazole ring in [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazole derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol typically involves the reaction of 2,6-difluorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to reduction to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its thiazole ring is a common motif in bioactive molecules, making it a valuable tool for drug discovery and development .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties. They have been investigated for their antimicrobial, antifungal, and anticancer activities .
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex compounds .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Difluorophenyl Compounds: Compounds such as (2,6-difluorophenyl)methanol and (4-ethoxy-2,6-difluorophenyl)methanol have similar structural motifs and chemical properties.
Uniqueness: What sets [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol apart is its combination of the thiazole ring and the difluorophenyl group, which imparts unique chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific applications .
Properties
IUPAC Name |
[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NOS/c11-6-2-1-3-7(12)10(6)8-5-15-9(4-14)13-8/h1-3,5,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMCBYPHKNAOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CSC(=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)
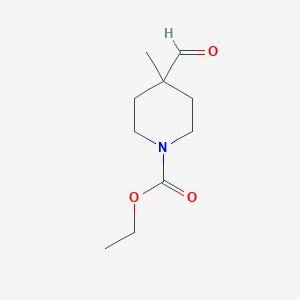
![2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1428739.png)
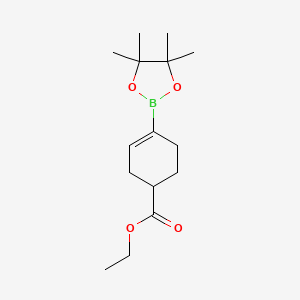
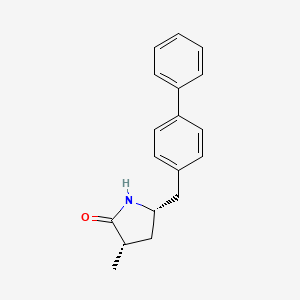
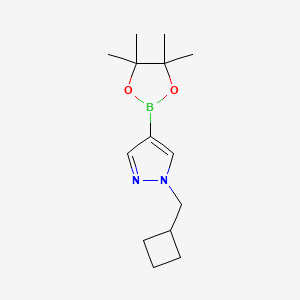

![(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B1428749.png)


![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)
